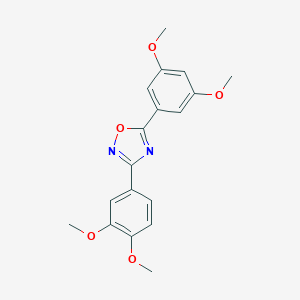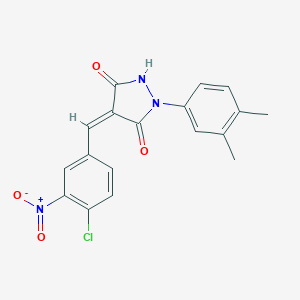![molecular formula C28H24BrCl2NO5 B301943 (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301943.png)
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BR-DIMBOA, is a synthetic compound that has gained attention due to its potential applications in scientific research. BR-DIMBOA is a derivative of the natural compound DIMBOA, which is found in maize plants and has been shown to have anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. Another proposed mechanism is that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid reduces inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that it is a synthetic compound, which allows for greater control over its properties and purity compared to natural compounds. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, studies could investigate the potential of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, studies could explore the potential of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a chemopreventive agent for various types of cancer.
Synthesemethoden
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with 5-bromo-2-hydroxybenzaldehyde to form the intermediate aldehyde. The aldehyde is then reacted with the amine group of 10-hydroxy-9-acridinecarboxylic acid to form the final product, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Eigenschaften
Produktname |
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C28H24BrCl2NO5 |
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
2-[9-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H24BrCl2NO5/c29-16-8-10-24(37-14-15-7-9-17(30)12-19(15)31)18(11-16)26-27-20(3-1-5-22(27)33)32(13-25(35)36)21-4-2-6-23(34)28(21)26/h7-12,26H,1-6,13-14H2,(H,35,36) |
InChI-Schlüssel |
WBAPBFSQOKCHKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)


![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)